An In-depth Technical Guide to the Physicochemical Properties of Sinapine
An In-depth Technical Guide to the Physicochemical Properties of Sinapine
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
Sinapine is an alkaloidal amine naturally occurring in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1] It is chemically identified as the choline ester of sinapic acid.[1] This guide provides a detailed overview of its fundamental physicochemical characteristics, crucial for its application in research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of Sinapine, compiled from various sources to provide a comprehensive reference.
| Property | Value | Citations |
| IUPAC Name | 2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium | [1][2] |
| Synonyms | Sinapoylcholine, O-sinapoylcholine, Sinapin | [2] |
| CAS Number | 18696-26-9 | [2][3][4][5] |
| Molecular Formula | C₁₆H₂₄NO₅⁺ | [2][5][6] |
| Molecular Weight | 310.36 g/mol | [2][3][5] |
| Appearance | Powder, Solid | [5][6] |
| Melting Point | 178 °C (352 °F; 451 K) | [1][6] |
| Solubility | ||
| DMSO | 20 mg/mL (64.44 mM) to 150 mg/mL (approx. 483 mM) | [4][7][8] |
| Water | < 0.25 mg/mL (0.8 mM); considered slightly soluble or insoluble in some forms, while other salt forms are freely soluble. | [4] |
| Methanol | Soluble | [6] |
| Other | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| UV-Vis (λmax) | ~325-330 nm (in methanolic or aqueous solutions) | [9][10] |
| Storage (Powder) | -20°C for up to 3 years | [4][8] |
| Storage (in Solvent) | -80°C for up to 1 year | [4][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines standardized protocols for the extraction, isolation, and quantification of Sinapine.
Extraction and Isolation from Plant Seeds
This protocol describes a common method for extracting Sinapine from oilseed cakes, such as those from rapeseed or mustard.[1][11]
-
Defatting (Pre-treatment) :
-
Grind the seeds or seed cake into a fine powder.
-
Place the powdered material (e.g., 250 g) into a Soxhlet apparatus.
-
Perform continuous extraction with hexane overnight to remove lipids.[12]
-
Remove the hexane-saturated material and allow it to dry completely in a fume hood to yield the defatted meal.[12]
-
-
Solid-Liquid Extraction :
-
Transfer the defatted meal to a round-bottom flask.
-
Add 70% (v/v) ethanol or methanol in water at a solvent-to-solid ratio of approximately 10:1 (mL/g).[1][11][13]
-
Heat the mixture under reflux at 75°C for 30 minutes with continuous stirring.[1][13]
-
After extraction, allow the mixture to cool and separate the liquid extract from the solid residue by centrifugation (e.g., 4700-5000 g for 10 minutes) or filtration.[13][14]
-
The resulting supernatant contains Sinapine and other soluble compounds. This extract can be used for direct analysis or further purification steps.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a reliable HPLC-UV method for the quantification of Sinapine in crude extracts.[9][10][15]
-
Sample Preparation :
-
Dilute the crude Sinapine extract with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility and prevent peak distortion.[10]
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 5 µm, 250 × 4.6 mm).[12][15]
-
Mobile Phase : A gradient elution system is typically used.
-
Gradient Program : A common gradient runs from approximately 10-15% B to 45% B over several minutes, followed by a wash and re-equilibration step.[15]
-
Column Temperature : 35 - 40 °C.[9]
-
Detection : UV-Vis or Diode Array Detector (DAD) set to a wavelength of 325-330 nm, corresponding to the λmax of Sinapine.[9][10]
-
-
Calibration and Quantification :
-
Prepare a series of standard solutions of pure Sinapine (or a stable salt like Sinapine bisulfate) of known concentrations (e.g., 0.5 to 200 µg/mL).[10][15]
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the Sinapine concentration by interpolating its peak area from the calibration curve. The correlation coefficient (R²) for the calibration curve should be ≥ 0.997 for accurate quantification.[15]
-
Biological Activity and Signaling Pathways
Sinapine exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
P-glycoprotein (P-gp) Downregulation in Caco-2 Cells
In cancer chemoresistance, the overexpression of efflux pumps like P-glycoprotein (P-gp) is a significant challenge. Sinapine has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin by downregulating P-gp expression.[3][16] The proposed mechanism involves the suppression of the FGFR4-FRS2α-ERK1/2 signaling pathway, which leads to increased ubiquitination and subsequent degradation of P-gp.[16] This inhibition of P-gp function results in higher intracellular accumulation of the chemotherapy drug, enhancing its cytotoxic effect.[16][17]
Induction of Ferroptosis in Non-Small Cell Lung Cancer (NSCLC)
Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Sinapine has been demonstrated to induce ferroptosis in NSCLC cells.[18] This is achieved by modulating key proteins involved in iron metabolism and antioxidant defense. Specifically, Sinapine upregulates the expression of transferrin (Tf) and transferrin receptor (TfR), leading to increased intracellular iron levels.[18] Concurrently, it causes a p53-dependent downregulation of SLC7A11, a crucial component of the cystine/glutamate antiporter system (System Xc-), which is necessary for the synthesis of the antioxidant glutathione (GSH).[18][19] The resulting iron overload and depletion of GSH lead to overwhelming lipid peroxidation and, ultimately, ferroptotic cell death.[18]
Acetylcholinesterase (AChE) Inhibition
Sinapine is also recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7][17] This inhibitory action is significant in the context of neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[20] Studies have shown that Sinapine effectively inhibits AChE activity in rat cerebral homogenates, with an IC50 value of 3.66 µM.[20][21] The mechanism is believed to be competitive, as the quaternary nitrogen in Sinapine's structure can bind to a specific region on the AChE enzyme, similar to acetylcholine itself.[21][22]
References
- 1. Sinapine - Wikipedia [en.wikipedia.org]
- 2. Sinapine | C16H24NO5+ | CID 5280385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sinapine | P-gp | AChE | Antioxidant | TargetMol [targetmol.com]
- 5. Sinapine - CD Bioparticles [cd-bioparticles.net]
- 6. chembk.com [chembk.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Eco-Friendly Extraction of Sinapine From Residues of Mustard Production [frontiersin.org]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. Sinapine as an active compound for inhibiting the proliferation of Caco-2 cells via downregulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sinapine induced ferroptosis in non-small cell lung cancer cells by upregulating transferrin/transferrin receptor and downregulating SLC7A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Inhibitory effects of sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
